molecular formula C18H45B3O6Sn3 B13796061 [1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(triethylstannane) CAS No. 51805-34-6

[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(triethylstannane)

Katalognummer: B13796061
CAS-Nummer: 51805-34-6
Molekulargewicht: 746.1 g/mol
InChI-Schlüssel: QJKINXKYAKUSDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(triethylstannane) is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. This particular compound is characterized by its unique structure, which includes boron, oxygen, and tin atoms arranged in a specific configuration.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(triethylstannane) typically involves the reaction of triethylstannane with a boron-containing precursor under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reaction vessels, automated stirring, and precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality and consistency of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions

[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(triethylstannane) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: Reduction reactions can convert the compound to lower oxidation state species.

    Substitution: The triethylstannane groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boron-oxygen-tin complexes with higher oxidation states, while reduction may produce simpler organotin compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(triethylstannane) is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex formation and catalysis.

Biology

In biological research, organotin compounds, including this one, are studied for their potential biological activities. They may exhibit antimicrobial, antifungal, or anticancer properties, making them valuable in drug discovery and development.

Medicine

The compound’s potential medicinal applications are explored in the context of its biological activities. Researchers investigate its effects on cellular processes and its potential as a therapeutic agent.

Industry

In industry, [1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(triethylstannane) is used in the production of advanced materials, including polymers and coatings. Its ability to form stable complexes makes it useful in various industrial processes.

Wirkmechanismus

The mechanism of action of [1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(triethylstannane) involves its interaction with molecular targets such as enzymes and cellular membranes. The compound’s tin atoms can coordinate with biological molecules, affecting their function. Additionally, its boron-oxygen framework may participate in redox reactions, influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    [1,3,5-Trioxane]tris(triethylstannane): Similar structure but lacks the boron atoms.

    [1,3,5-Trioxane-2,4,6-triyltris(oxy)]tris(trimethylstannane): Similar structure but with trimethylstannane groups instead of triethylstannane.

    [1,3,5-Trioxane-2,4,6-triyltris(oxy)]tris(triphenylstannane): Similar structure but with triphenylstannane groups.

Uniqueness

The presence of boron atoms in [1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(triethylstannane) distinguishes it from other similar compounds. This unique feature imparts specific chemical properties and reactivity, making it valuable in specialized applications.

Eigenschaften

CAS-Nummer

51805-34-6

Molekularformel

C18H45B3O6Sn3

Molekulargewicht

746.1 g/mol

IUPAC-Name

[4,6-bis(triethylstannyloxy)-1,3,5,2,4,6-trioxatriborinan-2-yl]oxy-triethylstannane

InChI

InChI=1S/9C2H5.B3O6.3Sn/c9*1-2;4-1-7-2(5)9-3(6)8-1;;;/h9*1H2,2H3;;;;/q;;;;;;;;;-3;3*+1

InChI-Schlüssel

QJKINXKYAKUSDH-UHFFFAOYSA-N

Kanonische SMILES

B1(OB(OB(O1)O[Sn](CC)(CC)CC)O[Sn](CC)(CC)CC)O[Sn](CC)(CC)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.